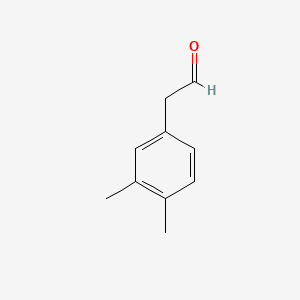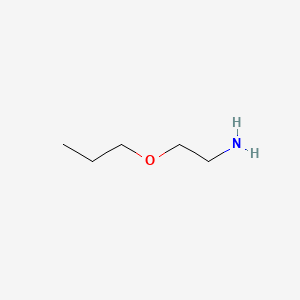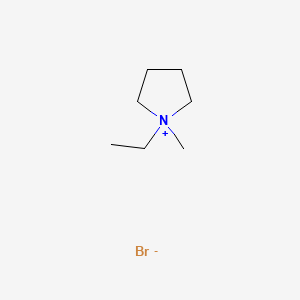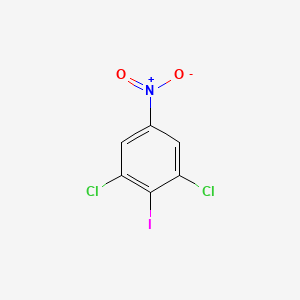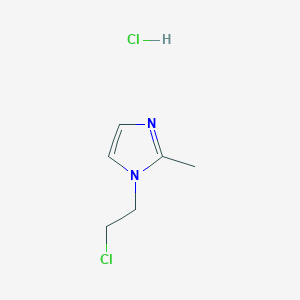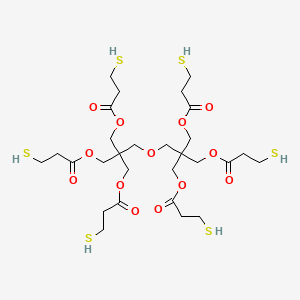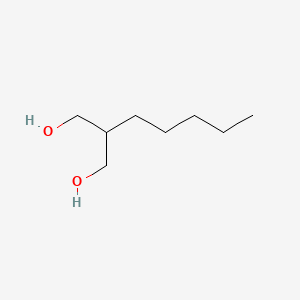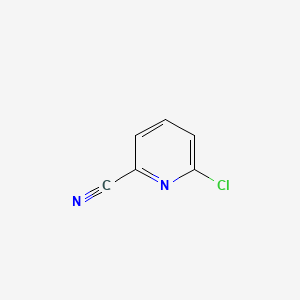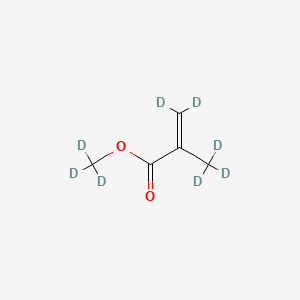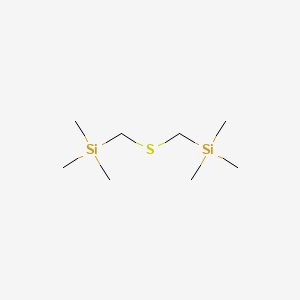
双(三甲基硅烷基甲基)硫醚
描述
Bis(trimethylsilylmethyl) sulfide, also known as Thiobis(methylene)bis(trimethylsilane), is a chemical compound with the empirical formula C8H22SSi2 . It is a colorless liquid with a foul odor .
Synthesis Analysis
The reagent is prepared by treating trimethylsilyl chloride with anhydrous sodium sulfide . The reaction is as follows:It must be protected from air because it hydrolyzes readily .
Molecular Structure Analysis
The molecular weight of Bis(trimethylsilylmethyl) sulfide is 206.50 g/mol . The SMILES string representation isCSi(C)CSCSi(C)C . Chemical Reactions Analysis
Bis(trimethylsilylmethyl) sulfide is used as a reagent for the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides .Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(trimethylsilylmethyl) sulfide are as follows :科学研究应用
拟卤化物的合成
双(三甲基硅烷基甲基)硫醚作为一种硅烷化试剂,用于拟卤化物的合成。 该过程涉及用其他原子或基团取代卤素原子,从而生成拟卤化物化合物,这些化合物具有与真正的卤化物相似的性质,但组成不同 .
2. 三氟乙酸酯和四甲基硅烷卤化物的制备 该化合物还用于合成三氟乙酸酯和四甲基硅烷卤化物。 这些是各种化学反应中的重要中间体,可用于进一步的合成应用 .
3. 氧化物和氯化物向硫化物的转化 另一个重要的应用是将氧化物和氯化物转化为相应的硫化物。 这种转化在材料科学中至关重要,用于创建具有特定性质的硫化物基材料 .
二甲基三硫烷和硫酮的制备
双(三甲基硅烷基甲基)硫醚有助于制备二甲基三硫烷以及硫酮。 硫酮是酮的硫类似物,这种转化在有机合成中很有价值 .
5. 金属氧化物和氯化物的转化 它用作将金属氧化物和氯化物转化为相应金属硫化物的试剂,利用硅对氧和卤素的亲和力来促进这种转化 .
作用机制
Target of Action
Bis(trimethylsilylmethyl) sulfide primarily targets metal oxides and chlorides . These compounds are prevalent in various chemical reactions and processes, serving as essential components in a wide range of reactions .
Mode of Action
The interaction of Bis(trimethylsilylmethyl) sulfide with its targets involves the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon (IV) for oxygen and halides . The idealized reaction is represented as:
((CH3)3Si)2S+MO→((CH3)3Si)2O+MS((CH_3)_3Si)_2S + MO \rightarrow ((CH_3)_3Si)_2O + MS((CH3)3Si)2S+MO→((CH3)3Si)2O+MS
.Biochemical Pathways
The action of Bis(trimethylsilylmethyl) sulfide affects the biochemical pathways involving metal oxides and chlorides . By converting these compounds into their corresponding sulfides, it alters the downstream effects of these pathways . The specific pathways and their downstream effects can vary depending on the particular metal oxides and chlorides involved .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0844 g/mL at 20 °C . It has a boiling point of 88 °C/21 mmHg .
Result of Action
The molecular and cellular effects of Bis(trimethylsilylmethyl) sulfide’s action primarily involve the transformation of metal oxides and chlorides into corresponding sulfides . This conversion can significantly influence the outcomes of chemical reactions where these compounds are involved .
Action Environment
The action, efficacy, and stability of Bis(trimethylsilylmethyl) sulfide can be influenced by various environmental factors. For instance, it must be protected from air because it hydrolyzes readily . The reaction with water is exothermic, releasing toxic H2S . Therefore, the compound should be handled and stored properly to ensure its stability and effectiveness .
安全和危害
Bis(trimethylsilylmethyl) sulfide is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It reacts exothermically with water, releasing toxic H2S . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
生化分析
Biochemical Properties
Bis(trimethylsilylmethyl) sulfide plays a significant role in biochemical reactions, particularly in the conversion of metal oxides and chlorides into sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides. The compound interacts with various enzymes and proteins, facilitating the conversion of aldehydes and ketones to thiones . These interactions are crucial for the synthesis of sulfur-containing compounds, which are essential in various biochemical processes.
Cellular Effects
Bis(trimethylsilylmethyl) sulfide influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of various cell types by altering the expression of specific genes and proteins . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis. Additionally, Bis(trimethylsilylmethyl) sulfide can modulate cellular metabolism by influencing the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, Bis(trimethylsilylmethyl) sulfide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to act as a silylating agent allows it to modify the structure and function of target molecules. This modification can lead to the inhibition or activation of specific enzymes, thereby altering biochemical pathways. Furthermore, Bis(trimethylsilylmethyl) sulfide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(trimethylsilylmethyl) sulfide can change over time due to its stability and degradation . The compound is known to hydrolyze readily in the presence of water, leading to the formation of trimethylsilanol and hydrogen sulfide . This degradation can affect the long-term stability and efficacy of Bis(trimethylsilylmethyl) sulfide in biochemical experiments. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Bis(trimethylsilylmethyl) sulfide vary with different dosages in animal models . At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, Bis(trimethylsilylmethyl) sulfide can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.
Metabolic Pathways
Bis(trimethylsilylmethyl) sulfide is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in the conversion of metal oxides and chlorides into sulfides is a key aspect of its metabolic activity. Additionally, Bis(trimethylsilylmethyl) sulfide can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in sulfur metabolism.
Transport and Distribution
Within cells and tissues, Bis(trimethylsilylmethyl) sulfide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of Bis(trimethylsilylmethyl) sulfide are crucial for its biochemical activity, as they determine the compound’s availability to interact with target molecules.
Subcellular Localization
The subcellular localization of Bis(trimethylsilylmethyl) sulfide is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of Bis(trimethylsilylmethyl) sulfide within cells is essential for its function, as it determines the compound’s ability to interact with target biomolecules and modulate cellular processes.
属性
IUPAC Name |
trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUCMFTNKRCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197046 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-51-0 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilylmethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bis(trimethylsilylmethyl) sulfide acts as a ligand, donating its sulfur atom's lone pair of electrons to form a coordinate covalent bond with the metal center. This interaction creates a complex where the sulfur atom in the Bis(trimethylsilylmethyl) sulfide acts as a prochiral center. []
ANone: While the provided abstracts don't explicitly state the molecular weight or spectroscopic data, we can deduce the molecular formula:
A: Bis(trimethylsilylmethyl) sulfide, when used with a fluoride ion promoter, facilitates the methylthiomethylation of carbonyl compounds. [, ] This reaction is valuable for introducing a methylthiomethyl (-CH2-S-CH3) group into organic molecules, which can be further modified in subsequent synthetic steps.
A: The research indicates that replacing sulfur with selenium in Bis(trimethylsilylmethyl) sulfide to form Bis(trimethylsilylmethyl) selenide also leads to the formation of complexes with Palladium(II) and Platinum(II). [] Further studies are needed to compare the stability and reactivity of these complexes with their sulfur-containing counterparts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


